molecular formula C11H11N3O2S B5572381 2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide

2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide

Cat. No. B5572381
M. Wt: 249.29 g/mol
InChI Key: ROQXWNWZZOFSPE-UHFFFAOYSA-N
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Description

2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a member of the quinazoline family of compounds, which are known to have a wide range of biological activities. The compound has been synthesized using various methods, and its mechanism of action has been studied in detail.

Scientific Research Applications

Synthesis and Biological Activities

  • Anticancer Activity : Research on substituted 2-[(2-Oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments has shown significant anticancer properties. For example, one study found that these compounds exhibited considerable cytotoxicity and were highly active against colon cancer, melanoma, and ovarian cancer cell lines, indicating their potential as anticancer agents (Kovalenko et al., 2012).

  • Anticonvulsant Activity : Another study focused on the anticonvulsant effects of similar compounds, revealing that they showed weak to moderate effects in a pentylenetetrazole-induced seizure model in mice. This research contributes to understanding the structure-activity relationships of these compounds (Bunyatyan et al., 2020).

  • Synthesis for Anticancer Drug Derivatives : Research into the synthesis of 2,6-Dimethyl-3,4-dihydro-4-oxo-quinazoline, a key intermediate for the anticancer drug Raltitrexed and its derivatives, highlights the importance of these compounds in drug development (Zhang De-hua, 2009).

  • Antibacterial and Insecticidal Activities : A study on new substituted 3H-quinazolin-4-one derivatives explored their antibacterial, insecticidal, and anti-acetylcholinesterase activities. Most compounds exhibited significant activities, underscoring the versatility of these compounds in pest control and antibacterial applications (Misra & Gupta, 1982).

  • Analgesic Activity : The synthesis and evaluation of compounds like 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one and its derivatives for analgesic activity revealed significant effects in acetic acid-induced writhing in mice. This research suggests potential applications in pain management (Osarodion, 2023).

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its biological activity. This could potentially lead to the discovery of new pharmaceutical agents .

properties

IUPAC Name

2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-14-10(16)7-4-2-3-5-8(7)13-11(14)17-6-9(12)15/h2-5H,6H2,1H3,(H2,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQXWNWZZOFSPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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